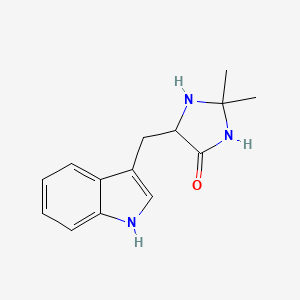

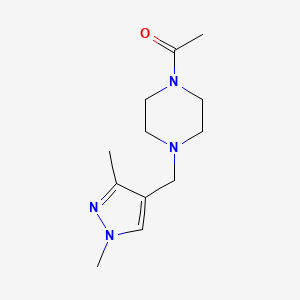

![molecular formula C9H14O2 B2387884 Spiro[3.4]octane-7-carboxylic acid CAS No. 2309448-93-7](/img/structure/B2387884.png)

Spiro[3.4]octane-7-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

A general approach to a new generation of spirocyclic molecules, such as oxa-spirocycles, has been developed . The key synthetic step was iodocyclization . More than 150 oxa-spirocyclic compounds were prepared . Stereoselective synthesis and applications of spirocyclic oxindoles have been analyzed . This review highlights the importance of these structures for applications in medicinal chemistry, as intermediates or final products in total synthesis .Molecular Structure Analysis

Spiro[3.4]octane-7-carboxylic acid is a bicyclic organic compound. Defined as a bicycle connected by a single fully-substituted carbon atom, spirocycles are inherently highly 3-dimensional structures . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .Chemical Reactions Analysis

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This review analyses the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .Physical And Chemical Properties Analysis

Incorporation of an oxygen atom into the spirocyclic unit dramatically improved water solubility (by up to 40 times) and lowered lipophilicity . More potent oxa-spirocyclic analogues of antihypertensive drug terazosin were synthesized and studied in vivo .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Discovery

Spirocyclic compounds, including spirooxindoles, have gained significant attention in drug discovery. The unique 3D structure of spirocycles often enhances their physicochemical properties, such as lipophilicity, aqueous solubility, and metabolic stability. Researchers have explored spiro[3.4]octane-7-carboxylic acid derivatives as potential drug candidates due to their structural diversity and potential biological activity .

Catalysis and Synthetic Methodologies

Spirocyclic oxindoles, including those derived from this compound, serve as valuable model compounds for developing enantioselective catalytic methodologies. Researchers study their reactivity and stereochemistry to design efficient synthetic routes. These methodologies contribute to the synthesis of complex molecules and natural products .

Total Synthesis of Natural Products

This compound derivatives play a crucial role as intermediates or final products in total synthesis. By incorporating these spirocyclic motifs, chemists can access novel chemical space and create structurally diverse natural products. Their use in total synthesis showcases their versatility and synthetic utility .

Materials Science and Supramolecular Chemistry

Spirocyclic compounds find applications beyond medicinal chemistry. Researchers explore their use in materials science, where their unique 3D architecture influences properties like solubility, crystallinity, and self-assembly behavior. This compound derivatives may contribute to novel materials with tailored properties .

Biological Activity and Bioactivity Screening

Scientists investigate the biological activity of spirocyclic compounds, including those derived from this compound. Bioactivity assays help identify potential targets, such as enzymes or receptors. These studies guide further exploration of their pharmacological relevance .

Chiral Ligands and Asymmetric Synthesis

The chiral spirocyclic motifs present in this compound derivatives serve as valuable ligands in asymmetric catalysis. Researchers design and optimize these ligands to achieve high enantioselectivity in various transformations. Their application extends to the synthesis of enantiopure compounds .

Zukünftige Richtungen

The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years . They access relatively underexplored chemical space and novel intellectual property (IP) space . Therefore, the future direction could be the exploration of these structures for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .

Eigenschaften

IUPAC Name |

spiro[3.4]octane-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-8(11)7-2-5-9(6-7)3-1-4-9/h7H,1-6H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNDYBBIBDIDGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CCC(C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5R)-1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/no-structure.png)

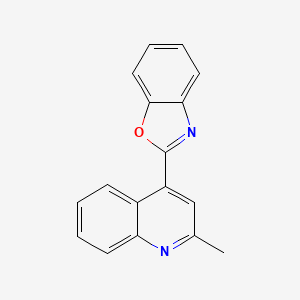

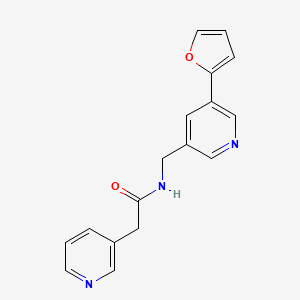

![4,6-Dimethyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2387806.png)

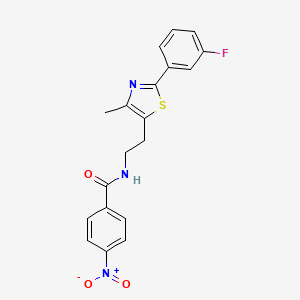

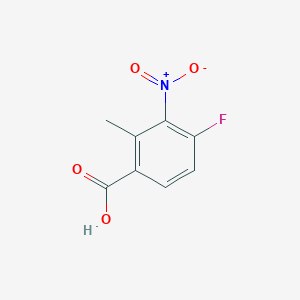

![5-{[(4-Acetylphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2387809.png)

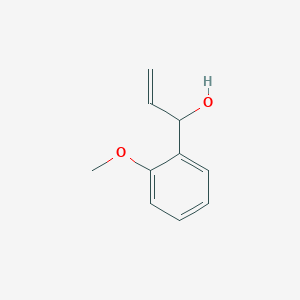

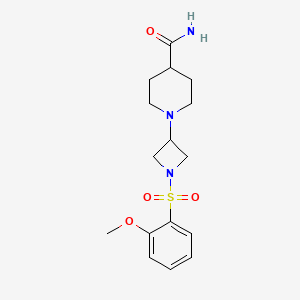

![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2387813.png)

![N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2387815.png)

![2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2387816.png)